molecular formula C16H18N2O3 B5376419 2,4-DIETHOXY-N-(3-PYRIDINYL)BENZAMIDE

2,4-DIETHOXY-N-(3-PYRIDINYL)BENZAMIDE

Cat. No.: B5376419
M. Wt: 286.33 g/mol
InChI Key: IWZAZJLHPXXVLA-UHFFFAOYSA-N
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Description

2,4-Diethoxy-N-(3-pyridinyl)benzamide is a chemical compound belonging to the class of benzamides. Benzamides are known for their diverse applications in various fields such as medicine, agriculture, and industry. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diethoxy-N-(3-pyridinyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-diethoxybenzoic acid and 3-aminopyridine.

    Activation: The carboxylic acid group of 2,4-diethoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling Reaction: The activated acid is then reacted with 3-aminopyridine to form the amide bond, resulting in the formation of this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-Diethoxy-N-(3-pyridinyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

2,4-Diethoxy-N-(3-pyridinyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4-diethoxy-N-(3-pyridinyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethoxy-N-(3-pyridinyl)benzamide
  • 2,4-Diethoxy-N-(5-nitro-2-pyridinyl)benzamide
  • 2,4-Dimethoxy-N-(5-nitro-2-pyridinyl)benzamide

Uniqueness

2,4-Diethoxy-N-(3-pyridinyl)benzamide is unique due to its specific substitution pattern and the presence of both ethoxy and pyridinyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2,4-diethoxy-N-pyridin-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-3-20-13-7-8-14(15(10-13)21-4-2)16(19)18-12-6-5-9-17-11-12/h5-11H,3-4H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZAZJLHPXXVLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)NC2=CN=CC=C2)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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